N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
CAS No.: 1774898-46-2
Cat. No.: VC2734914
Molecular Formula: C13H18F3N3
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1774898-46-2 |
|---|---|
| Molecular Formula | C13H18F3N3 |
| Molecular Weight | 273.3 g/mol |
| IUPAC Name | N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine |
| Standard InChI | InChI=1S/C13H18F3N3/c1-18(2)10-5-7-19(8-6-10)11-3-4-12(17-9-11)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | SFIAUVWESKZPND-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F |
| Canonical SMILES | CN(C)C1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Basic Identification
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is characterized by its distinct chemical structure comprising three main components: a pyridine ring with a trifluoromethyl substituent at position 6, a piperidine ring connected at position 3 of the pyridine, and a dimethylamino group at position 4 of the piperidine. This arrangement creates a molecule with multiple functional groups contributing to its chemical behavior and potential biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1774898-46-2 |
| Molecular Formula | C13H18F3N3 |
| Molecular Weight | 273.3 g/mol |
| IUPAC Name | N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine |
| Standard InChI | InChI=1S/C13H18F3N3/c1-18(2)10-5-7-19(8-6-10)11-3-4-12(17-9-11)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChIKey | SFIAUVWESKZPND-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F |
| PubChem Compound ID | 86811011 |
Physical and Chemical Characteristics
The compound possesses several significant physical and chemical properties that influence its behavior and applications:
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The trifluoromethyl group enhances lipophilicity and metabolic stability
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The piperidine ring introduces conformational flexibility
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The dimethylamino group contributes to the molecule's basicity
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The pyridine ring provides a rigid aromatic structure with hydrogen bond accepting capabilities
The compound is generally soluble in organic solvents such as dichloromethane, chloroform, and DMSO, with moderate solubility in alcohols and limited water solubility, although the basic nitrogen atoms may enhance aqueous solubility under acidic conditions.
Synthesis and Preparation
Related Synthetic Methodologies
Based on similar pyridine-piperidine compounds, potential synthetic pathways may include:
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Nucleophilic aromatic substitution reactions involving a halogenated 6-(trifluoromethyl)pyridine derivative and a 4-(dimethylamino)piperidine
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Palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination between an appropriate pyridine halide and the piperidine component
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Protection-deprotection strategies using BOC-protected intermediates, particularly for the piperidine nitrogen, to control regioselectivity during the synthesis
The synthesis of related compounds, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, has been reported using Mitsunobu reactions and Suzuki coupling conditions, suggesting similar approaches might be applicable to our target compound .
Chemical Reactivity
Reactive Sites
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine contains several reactive sites that influence its chemical behavior:
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Tertiary amine (dimethylamino group): Acts as a base and nucleophile; can undergo alkylation, acylation, and protonation reactions
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Secondary amine (piperidine nitrogen): Capable of participating in nucleophilic substitution reactions and forming amides or other derivatives
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Pyridine nitrogen: Provides a site for protonation, alkylation, and coordination with metals
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Trifluoromethyl group: Generally stable but introduces electron-withdrawing effects that influence the reactivity of the pyridine ring
Common Reactions
Based on its structural components, the compound is expected to undergo several types of reactions:
| Reaction Type | Description | Conditions |
|---|---|---|
| Oxidation | Formation of N-oxides at nitrogen atoms | Hydrogen peroxide or peracids |
| Reduction | Reduction of the pyridine ring | Catalytic hydrogenation |
| Nucleophilic Substitution | Reactions at the piperidine nitrogen | Alkyl halides, acyl chlorides |
| Protonation | Formation of salts | Acidic conditions |
| Complexation | Metal coordination through nitrogen atoms | Transition metal salts |
The trifluoromethyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds with amino acid residues.
Biological Activity and Applications
Research and Development Applications
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine and similar compounds find applications in:
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Medicinal chemistry: As building blocks in the synthesis of pharmaceutical compounds with potential therapeutic effects
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Drug discovery: As lead compounds for developing novel therapeutic agents, particularly in areas where related structures have shown promise
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Chemical biology: For studying biological pathways and protein-ligand interactions, leveraging the unique structural features of the compound
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Materials science: Exploration of applications in the development of advanced materials, such as polymers and coatings with specialized properties
Structure-Activity Relationships
Key Structural Elements
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Trifluoromethyl group:
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Enhances lipophilicity and metabolic stability
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Increases binding affinity to certain protein targets through hydrophobic interactions
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Alters the electronic properties of the pyridine ring
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Pyridine ring:
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Provides a planar, aromatic scaffold for molecular recognition
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Serves as a hydrogen bond acceptor through the nitrogen atom
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The position of substitution (at C-3) creates a specific spatial arrangement
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Piperidine moiety:
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Dimethylamino group:
Comparison with Related Compounds
Analysis of compounds with similar structures provides insights into the impact of structural modifications:
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Position isomers: The position of the trifluoromethyl group on the pyridine ring significantly affects activity. For example, N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine represents a positional isomer with potentially different biological properties
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Substitution patterns: Studies on 3-(piperidin-4-ylmethoxy)pyridine containing compounds have shown that the nature and position of substituents on both the pyridine and piperidine rings can dramatically influence enzyme inhibitory activity
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Ring systems: Replacement of the pyridine with other heterocycles or the piperidine with alternative saturated nitrogen heterocycles can result in compounds with varied biological profiles
Research has demonstrated that the piperidin-4-yl moiety is generally more favorable for biological activity compared to piperidin-3-yl substitution in related compounds, highlighting the importance of specific spatial arrangements .
Analytical Characterization
Spectroscopic Properties
N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine can be characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons of the pyridine ring, the protons of the piperidine ring, and the methyl protons of the dimethylamino group
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¹⁹F NMR would display signals for the fluorine atoms of the trifluoromethyl group
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Mass Spectrometry:
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Infrared (IR) Spectroscopy:
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C-F stretching bands characteristic of the trifluoromethyl group
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C-N stretching bands for the tertiary and secondary amines
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Aromatic C=C and C=N stretching bands from the pyridine ring
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Chromatographic Analysis
Purification and analysis of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine can be performed using:
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High-Performance Liquid Chromatography (HPLC):
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Gas Chromatography-Mass Spectrometry (GC-MS):
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May require derivatization depending on the specific analysis requirements
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Useful for purity determination and structural confirmation
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